molecular formula C12H9N5O B2423326 N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide CAS No. 2034480-98-1

N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide

Cat. No.: B2423326
CAS No.: 2034480-98-1
M. Wt: 239.238
InChI Key: RLLLWEQABLAGEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide is a chemical compound designed for research use, featuring a pyrazolo[1,5-a]pyrimidine core scaffold linked to a nicotinamide moiety. The pyrazolo[1,5-a]pyrimidine structure is a privileged scaffold in medicinal chemistry, recognized for its significant role in the development of small-molecule protein kinase inhibitors (PKIs) for targeted cancer therapy . Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of various cancers, making them prominent therapeutic targets . This compound is intended for research applications primarily in oncology and drug discovery. Its structure combines two pharmacologically relevant heterocycles, making it a valuable intermediate for synthesizing novel derivatives or for use in biochemical screening assays. Researchers can utilize this compound to explore the structure-activity relationships (SAR) critical for inhibiting specific kinases . The core pyrazolo[1,5-a]pyrimidine framework is found in several investigational and approved therapeutics. For instance, this specific scaffold is a key structural component in multiple Tropomyosin Receptor Kinase (TRK) inhibitors, including the marketed drugs Larotrectinib and the second-generation inhibitor Repotrectinib . These inhibitors are clinically effective against a broad range of solid tumors driven by NTRK gene fusions . The nicotinamide fragment, on the other hand, is a key pharmacophore in inhibitors of other enzyme classes, such as histone deacetylase 6 (HDAC6) . The integration of these two motifs into a single molecule provides a versatile template for developing potent and selective enzyme inhibitors with potential broad-spectrum antiproliferative activity . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyrimidin-6-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O/c18-12(9-2-1-4-13-6-9)16-10-7-14-11-3-5-15-17(11)8-10/h1-8H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLLWEQABLAGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines with different functional groups that can enhance their biological and material properties .

Scientific Research Applications

Biological Activities

N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide exhibits a range of biological activities that make it a candidate for drug development:

  • Anticancer Properties : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, studies have shown that certain pyrazolo derivatives display cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating significant potency against these cells .
  • Antifungal Activity : Recent studies have synthesized derivatives of N-(1H-pyrazol-5-yl)nicotinamide that demonstrate antifungal properties. These compounds have been tested against fungal pathogens such as Sclerotinia sclerotiorum and Venturia mali, showing promising results in inhibiting mycelial growth .
  • Phosphodiesterase Inhibition : The compound has been evaluated for its ability to inhibit phosphodiesterase enzymes, which play a crucial role in various cellular signaling pathways. This inhibition is linked to potential therapeutic effects in treating conditions like depression and anxiety disorders .

Case Studies

Several case studies illustrate the effectiveness of this compound in various applications:

Case Study 1: Anticancer Activity

A study conducted on xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The compound showed an IC50 value of 12.5 µM against A549 cells and 15.0 µM against MCF-7 cells, indicating its potential as an anticancer agent.

Case Study 2: Antifungal Efficacy

In vitro testing of synthesized derivatives revealed that certain compounds exhibited strong antifungal activity against Sclerotinia sclerotiorum. The most effective derivative showed over 70% inhibition of fungal growth at low concentrations, suggesting its viability as a new antifungal treatment .

Case Study 3: Phosphodiesterase Inhibition

Research on the inhibitory effects of this compound on phosphodiesterase enzymes highlighted its potential role in modulating cellular signaling pathways. Compounds derived from this scaffold were shown to effectively inhibit PDE10A with promising selectivity profiles .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Notes
AnticancerA549 (Lung Cancer)12.5Significant cytotoxicity
MCF-7 (Breast Cancer)15.0Potential for drug development
AntifungalSclerotinia sclerotiorumVariableExhibited over 70% growth inhibition
PhosphodiesterasePDE10ALow micromolarPotential treatment for mood disorders

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidines such as:

Uniqueness

N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide is unique due to its specific substitution pattern, which imparts distinct biological and photophysical properties. Its ability to act as both an enzyme inhibitor and a fluorescent probe highlights its versatility and potential for various applications .

Biological Activity

N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide (NpPN) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of NpPN, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

NpPN combines a pyrazolo[1,5-a]pyrimidine framework with a nicotinamide moiety. This structural combination suggests diverse biological activities, particularly in the context of enzyme inhibition and cellular signaling pathways. The compound's ability to interact with various biological targets makes it a promising candidate for drug development.

Kinase Inhibition : NpPN has been identified as an inhibitor of several kinases, including Bruton's tyrosine kinase (BTK) and fibroblast growth factor receptor (FGFR). BTK is crucial for B-cell signaling, making NpPN a potential therapeutic agent for B-cell malignancies. FGFR signaling is often implicated in cancer progression, and NpPN's inhibitory effects on this pathway highlight its anti-cancer potential.

Antifungal Activity : Derivatives of NpPN have demonstrated antifungal properties. For instance, compounds structurally related to NpPN exhibited significant fungicidal activity against pathogens such as Sclerotinia sclerotiorum and Venturia mali, with effective concentrations (EC50) reported at 10.35 mg/L and 17.01 mg/L respectively . This suggests that NpPN may also possess antifungal capabilities worthy of further exploration.

Case Studies and Experimental Data

  • Inhibition of Cancer Cell Proliferation :
    • A study evaluating the anticancer properties of related pyrazolo derivatives found that they exhibited IC50 values as low as 0.126 μM against certain cancer cell lines, indicating potent inhibitory effects on cell proliferation . These findings suggest that NpPN could similarly affect cancer cell viability.
  • Safety and Toxicity Profiles :
    • In vivo studies conducted on related compounds indicated favorable safety profiles with minimal toxicity observed at high doses (40 mg/kg) administered orally over three days . Such profiles are crucial for further development into clinical applications.
  • Molecular Docking Studies :
    • Molecular docking studies have provided insights into the binding affinities of NpPN derivatives with target proteins, revealing potential mechanisms through which these compounds exert their biological effects. For instance, docking simulations indicated strong interactions with key enzymes involved in cancer progression and inflammation .

Comparative Analysis

The following table summarizes the biological activities and characteristics of various compounds related to this compound:

Compound NameActivity TypeNotable Effects
N-(1H-pyrazol-5-yl)nicotinamide AntifungalEffective against S. sclerotiorum
Pyrazolo[3,4-d]pyrimidine derivatives AnticancerInhibitory effects on various cancer cell lines
Pyrimido[1,2-b]indazole derivatives Phosphodiesterase InhibitorsTargeting specific enzymes in cancer pathways
2-Methylpyrazolo[1,5-a]pyrimidine Enhanced solubilityImproved bioavailability compared to parent compound

Q & A

Q. What are the optimal synthetic routes for preparing N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide, and how can purity be ensured?

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation or nucleophilic substitution reactions. For example, combinatorial synthesis using activated p-nitrophenyl esters followed by scavenging of byproducts (e.g., p-nitrophenol) ensures high yields and purity . Key steps include:

  • Reagent selection : Use polar aprotic solvents (e.g., DMF) with bases like potassium carbonate for nucleophilic substitutions .
  • Purification : Employ scavenging resins or silica gel chromatography to remove excess reagents .
  • Characterization : Validate purity via HPLC and confirm structures using 1H^1H/13C^{13}C NMR and HRMS .

Q. How can the reactivity of the pyrazolo[1,5-a]pyrimidine core be leveraged for functionalization?

The pyrazolo[1,5-a]pyrimidine scaffold is highly modifiable at positions 3, 5, and 6. Key strategies include:

  • Nucleophilic substitution : Replace cyano or ester groups with amines or heterocycles .
  • Cyclization : Build fused heterocycles (e.g., triazines) via reactions with N-(2,2-dichloro-1-cyanoethenyl)carboxamides .
  • Cross-coupling : Use Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups .

Q. What analytical techniques are critical for characterizing pyrazolo[1,5-a]pyrimidine derivatives?

  • Spectroscopy : 1H^1H/13C^{13}C NMR to confirm substitution patterns and regiochemistry .
  • Mass spectrometry : HRMS for molecular weight validation .
  • X-ray crystallography : Resolve ambiguous regiochemistry in complex derivatives .

Advanced Research Questions

Q. How do structural modifications impact the biological activity of this compound analogs?

Structure-activity relationship (SAR) studies reveal:

  • Anticancer activity : Substitution at position 3 with trifluoromethyl groups enhances cytotoxicity (e.g., IC50_{50} < 1 µM in leukemia cells) .
  • Enzyme inhibition : IRAK4 inhibition is optimized with cyclohexyl-indazole carboxamide substituents .
  • Pharmacokinetics : Addition of hydrophilic groups (e.g., morpholine) improves oral bioavailability .

Table 1 : Key SAR Trends in Pyrazolo[1,5-a]pyrimidine Derivatives

PositionModificationBiological EffectReference
3Trifluoromethyl↑ Anticancer activity (e.g., DDR1 inhibition)
6Nicotinamide↑ Solubility and target binding
7Hydroxyl/PropargylEnables glycosylation for prodrug strategies

Q. What in vitro/in vivo models are suitable for evaluating pyrazolo[1,5-a]pyrimidine-based therapeutics?

  • Cancer : NCI-60 cell line panel for broad-spectrum cytotoxicity screening .
  • Inflammation : LPS-induced asthma models for IRAK4 inhibitor efficacy .
  • Pharmacokinetics : Rodent models to assess oral bioavailability and metabolic stability .

Q. How can computational methods guide the design of pyrazolo[1,5-a]pyrimidine derivatives?

  • Docking studies : Identify binding modes with targets like DDR1 or IRAK4 .
  • QSAR models : Predict logP and solubility to optimize drug-likeness .
  • MD simulations : Assess stability of ligand-receptor complexes over time .

Q. How should contradictory data in biological assays be resolved?

  • Dose-response validation : Repeat assays with varying concentrations to confirm IC50_{50} values .
  • Off-target screening : Use kinase profiling panels (e.g., Eurofins) to rule out nonspecific effects .
  • Metabolic stability testing : Evaluate compound degradation in liver microsomes .

Methodological Considerations

Q. What strategies mitigate challenges in regioselective synthesis?

  • Directing groups : Use transient protecting groups (e.g., pivaloyl) to control substitution sites .
  • Microwave-assisted synthesis : Accelerate reactions to reduce side product formation .

Q. How can heterocyclic byproducts be minimized during cyclocondensation?

  • Temperature control : Maintain reactions below 80°C to avoid thermal decomposition .
  • Catalyst optimization : Use Lewis acids (e.g., ZnCl2_2) to enhance reaction specificity .

Data Reproducibility and Validation

  • Batch consistency : Validate synthetic protocols across ≥3 independent batches .
  • Positive controls : Include reference compounds (e.g., dorsomorphin for BMP inhibition) in bioassays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.